

# Pharmacological profile of Lanatoside B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lanatoside B*  
Cat. No.: *B190427*

[Get Quote](#)

An In-depth Technical Guide to the Pharmacological Profile of **Lanatoside B**

## Introduction

**Lanatoside B** is a cardiac glycoside, a class of naturally occurring steroid-based molecules, isolated from the leaves of the woolly foxglove plant, *Digitalis lanata*.<sup>[1][2][3]</sup> As a member of the digitalis glycoside family, its primary pharmacological application is in cardiology for the management of specific heart conditions.<sup>[1][3]</sup> Structurally, it is characterized by a complex steroidal nucleus attached to a sugar moiety, which influences its solubility and biological activity.<sup>[1]</sup> This document provides a comprehensive overview of the pharmacological properties of **Lanatoside B**, intended for researchers and drug development professionals.

## Physicochemical Properties

**Lanatoside B** is a complex organic molecule with the following properties:

| Property         | Value                                           | Reference |
|------------------|-------------------------------------------------|-----------|
| Chemical Formula | C <sub>49</sub> H <sub>76</sub> O <sub>20</sub> | [2][3]    |
| Molecular Weight | ~985.12 g/mol                                   | [3]       |
| CAS Number       | 17575-21-2                                      | [3]       |
| Appearance       | Powder                                          | [2]       |
| Synonyms         | Digilanide B                                    | [2]       |

## Mechanism of Action

The principal mechanism of action for **Lanatoside B**, characteristic of all cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na<sup>+</sup>/K<sup>+</sup> ATPase) pump located in the plasma membrane of cardiac muscle cells (cardiomyocytes).[\[1\]](#)[\[2\]](#)[\[3\]](#)

This inhibition triggers a cascade of ionic events:

- Inhibition of Na<sup>+</sup>/K<sup>+</sup> ATPase: **Lanatoside B** binds to the Na<sup>+</sup>/K<sup>+</sup> ATPase pump, disrupting its function of pumping sodium ions (Na<sup>+</sup>) out of the cell and potassium ions (K<sup>+</sup>) into the cell. [\[4\]](#)
- Increased Intracellular Sodium: The inhibition leads to an accumulation of intracellular Na<sup>+</sup>. [\[3\]](#)
- Altered Sodium-Calcium Exchange: The elevated intracellular Na<sup>+</sup> concentration reduces the activity of the sodium-calcium (Na<sup>+</sup>/Ca<sup>2+</sup>) exchanger, which normally expels calcium ions (Ca<sup>2+</sup>) from the cell.[\[3\]](#)[\[5\]](#)
- Increased Intracellular Calcium: This results in an accumulation of intracellular Ca<sup>2+</sup>, leading to increased calcium uptake into the sarcoplasmic reticulum.[\[4\]](#)[\[5\]](#)
- Enhanced Contractility: The higher intracellular Ca<sup>2+</sup> concentration enhances the interaction between actin and myosin filaments during systole, leading to a more forceful contraction of the cardiac muscle (a positive inotropic effect).[\[4\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Mechanism of action for **Lanatoside B**.

## Pharmacological Effects

### Pharmacodynamics

**Cardiovascular Effects:** The primary pharmacodynamic effect of **Lanatoside B** is its cardiotonic action. By increasing the force of myocardial contraction, it improves cardiac output, making it beneficial in the treatment of congestive heart failure.<sup>[3]</sup> It is also utilized to manage certain arrhythmias, such as atrial fibrillation, by slowing conduction through the atrioventricular (AV) node.<sup>[1][3]</sup>

A critical consideration in its clinical use is its narrow therapeutic index, meaning the dose required for therapeutic effect is very close to the dose that causes toxicity.<sup>[1]</sup> Adverse effects can include gastrointestinal disturbances and life-threatening arrhythmias.<sup>[1]</sup>

**Anticancer Potential:** Recent research has focused on the anticancer properties of cardiac glycosides. While data specific to **Lanatoside B** is limited, studies on the closely related compound Lanatoside C have shown significant cytotoxic and apoptotic effects in various cancer cell lines.<sup>[7][8][9]</sup> These effects are mediated through the modulation of multiple signaling pathways. For instance, Lanatoside C has been shown to induce apoptosis in cholangiocarcinoma cells by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and inhibiting the STAT3 signaling pathway.<sup>[9]</sup>

[Click to download full resolution via product page](#)

Potential anticancer signaling pathway for cardiac glycosides.

## Pharmacokinetics

Specific pharmacokinetic data for **Lanatoside B** is not extensively documented in the available literature. However, the general pharmacokinetic properties of related digitalis glycosides like digoxin and Lanatoside C can provide some context. Digoxin, for example, is about 75-85% absorbed orally and is primarily excreted unchanged in the urine, with a half-life of around 34 hours.[10] The pharmacokinetics of these compounds can be influenced by factors such as renal function, age, and electrolyte balance.[10] Further research is required to delineate the specific absorption, distribution, metabolism, and excretion (ADME) profile of **Lanatoside B**.

## Quantitative Data

Quantitative data on the inhibitory potency of **Lanatoside B** is scarce. One study investigating five cardiac glycosides, including **Lanatoside B**, for activity against cholangiocarcinoma cells identified Lanatoside C as the most potent and proceeded with it for detailed analysis, without reporting the specific IC<sub>50</sub> values for **Lanatoside B**.[7] For context, the inhibitory concentrations of other cardiac glycosides against various targets are presented below.

| Compound     | Target/Cell Line                    | Assay                 | Value (IC <sub>50</sub> /GI <sub>50</sub> ) | Reference |
|--------------|-------------------------------------|-----------------------|---------------------------------------------|-----------|
| Lanatoside C | Hep3B<br>(Hepatocellular Carcinoma) | Sulforhodamine B      | 0.12 μM                                     | [8]       |
| Lanatoside C | HA22T<br>(Hepatocellular Carcinoma) | Sulforhodamine B      | 0.14 μM                                     | [8]       |
| Digoxin      | MDA-MB-231<br>(Breast Cancer)       | Kynurenine Production | ~164 nM                                     | [11]      |
| Digoxin      | A549 (Lung Cancer)                  | Kynurenine Production | 40 nM                                       | [11]      |
| Ouabain      | A549 (Lung Cancer)                  | Kynurenine Production | 17 nM                                       | [11]      |

## Key Experimental Protocols

The pharmacological profile of **Lanatoside B** and other cardiac glycosides is typically evaluated using a range of in vitro assays.

### Na<sup>+</sup>/K<sup>+</sup> ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Na<sup>+</sup>/K<sup>+</sup> ATPase.

**Principle:** The activity of Na<sup>+</sup>/K<sup>+</sup> ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) or the test compound determines the enzyme's specific activity and the compound's inhibitory effect.[5][12]

**Detailed Protocol:**

- **Enzyme Preparation:** Isolate plasma membrane fractions rich in Na<sup>+</sup>/K<sup>+</sup> ATPase from a relevant tissue source (e.g., rat brain cortex or intestinal villus cells).[13]
- **Reaction Setup:** Prepare two sets of reaction mixtures.
  - **Mixture A (Total Activity):** Contains a buffer (e.g., 30 mM Imidazole-HCl, pH 7.4), salts (130 mM NaCl, 20 mM KCl), and 4 mM MgCl<sub>2</sub>.[12]
  - **Mixture B (Ouabain-insensitive Activity):** Contains the same buffer and MgCl<sub>2</sub> but omits NaCl and KCl and includes 1 mM ouabain.[12]
- **Incubation:** Add a standardized amount of the enzyme preparation (e.g., 20-50 µg of protein) to aliquots of both mixtures. To test **Lanatoside B**, add varying concentrations of the compound to Mixture A. Incubate at 37°C for 5 minutes.
- **Initiate Reaction:** Start the enzymatic reaction by adding ATP to a final concentration of 2-3 mM. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]
- **Stop Reaction:** Terminate the reaction by adding an acid solution, such as trichloroacetic acid (TCA).[14]

- Phosphate Detection: Centrifuge the samples to pellet precipitated protein. Measure the amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex. Read the absorbance at a specific wavelength (e.g., 660 nm or 850 nm).[14][15]
- Calculation: The Na<sup>+</sup>/K<sup>+</sup> ATPase-specific activity is the difference between the Pi liberated in Mixture A and Mixture B. The inhibitory effect of **Lanatoside B** is calculated as the percentage reduction in this specific activity. An IC<sub>50</sub> value can be determined by plotting inhibition versus compound concentration.

## MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[1]

**Principle:** The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[16][17]

**Detailed Protocol:**

- **Cell Plating:** Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5 x 10<sup>4</sup> cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).[16]
- **Compound Treatment:** Prepare serial dilutions of **Lanatoside B** in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated cells as a control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[17]
- **MTT Addition:** After incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours.[16][17]
- **Formazan Solubilization:** Carefully remove the MTT-containing medium. Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[16][17]

- Absorbance Measurement: Place the plate on an orbital shaker for a few minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 550 and 600 nm.[16]
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. CAS 17575-21-2: Lanatoside B | CymitQuimica [cymitquimica.com]
- 3. Lanatoside B | 17575-21-2 | FL137800 | Biosynth [biosynth.com]
- 4. Local and systemic effects of Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 8. Lanatoside C, a cardiac glycoside, acts through protein kinase C $\delta$  to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acpjournals.org [acpjournals.org]
- 11. Inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. assaygenie.com [assaygenie.com]

- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Pharmacological profile of Lanatoside B]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190427#pharmacological-profile-of-lanatoside-b\]](https://www.benchchem.com/product/b190427#pharmacological-profile-of-lanatoside-b)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)